molecular formula C12H11FN2 B7837777 5-(4-Fluorophenyl)-4-methylpyridin-2-amine

5-(4-Fluorophenyl)-4-methylpyridin-2-amine

Cat. No.: B7837777
M. Wt: 202.23 g/mol
InChI Key: AZOZRLAGCSWAAH-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-methylpyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Biological Activity

5-(4-Fluorophenyl)-4-methylpyridin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a fluorophenyl group at the 5-position and a methyl group at the 4-position, contributing to its unique reactivity and interaction with biological targets.

  • Molecular Formula : C11_{11}H11_{11}FN
  • Molecular Weight : Approximately 192.22 g/mol
  • Structure : The presence of the fluorine atom enhances electronic properties, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly as an inhibitor or modulator of specific enzymes and receptors. The fluorine substitution is significant as it can influence the compound's selectivity and potency in biological interactions.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may interact with enzymes involved in various metabolic pathways, potentially serving as an inhibitor.
  • Receptor Modulation : It has been suggested that this compound could modulate receptor activity, which is crucial for therapeutic applications in conditions such as inflammation and cancer.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:

Compound NameStructure FeaturesBiological Activity
5-Bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amineContains bromine at the 5-positionPotential anticancer properties
5-Bromo-N-(3-fluorophenyl)-4-methylpyridin-2-amineFluorine at the meta positionPotential neuroprotective effects
N-(4-fluorophenyl)pyridin-2-amineLacks bromine and methyl groupsGeneral pharmacological interest
5-Bromo-N-(phenyl)pyridin-2-amineNo fluorine or methyl substituentDiverse biological activities

The unique combination of substituents in this compound enhances its reactivity and selectivity compared to its analogs, making it a valuable compound for further research.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases .
  • Anticancer Potential : The compound's structural analogs have demonstrated anticancer effects, particularly through mechanisms that involve inducing apoptosis in cancer cells. For instance, derivatives of pyridine have shown IC50_{50} values ranging from 3 to 14 µM against various cancer cell lines, indicating promising activity .
  • Antibacterial and Antifungal Activities : Research on related alkaloids has revealed significant antibacterial and antifungal properties, suggesting that this compound may also possess similar effects against Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity, leading to increased biological activity. Additionally, the pyridine moiety may facilitate interactions within various signaling pathways crucial for cell function and metabolism .

Properties

IUPAC Name

5-(4-fluorophenyl)-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-6-12(14)15-7-11(8)9-2-4-10(13)5-3-9/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOZRLAGCSWAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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